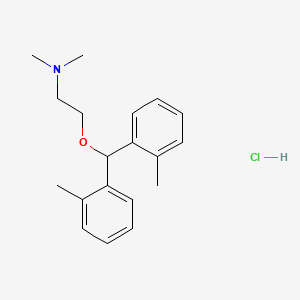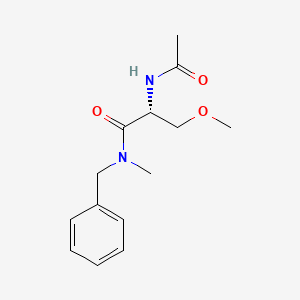
Capsaicin-5,7-dienoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capsaicin-5,7-dienoic Acid is a compound derived from the Capsicum genus, which includes chili peppers. This compound is known for its pungent properties and is a significant component in the study of pain mechanisms and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Capsaicin-5,7-dienoic Acid can be synthesized through various chemical reactions. One common method involves the use of hydroxypropyl-beta-cyclodextrin encapsulation, which enhances its solubility and bioavailability . The synthesis typically involves magnetic stirring and characterization using ultraviolet absorption spectrometry, infrared spectroscopy, and differential scanning calorimetry .
Industrial Production Methods
Industrial production of this compound often involves extraction from Capsicum fruits. The extraction process has been refined over time to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Capsaicin-5,7-dienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Capsaicin-5,7-dienoic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Industry: Utilized in the production of topical analgesics and other pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Capsaicin-5,7-dienoic Acid involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects. The compound induces a temporary hypersensitivity reaction, altering pain mechanisms through the loss of membrane potential and changes in neurotrophic factor transport .
Comparaison Avec Des Composés Similaires
Capsaicin-5,7-dienoic Acid is unique compared to other similar compounds due to its specific interaction with the TRPV1 receptor and its potent analgesic properties. Similar compounds include:
Dihydrocapsaicin: Another major capsaicinoid with similar pungency but differing in the saturation of the acyl group.
Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
These compounds share structural similarities but differ in their biological activities and potency, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(5E)-8-methylnona-5,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+ |
Clé InChI |
NOHAQBDIONGKRO-HWKANZROSA-N |
SMILES isomérique |
CC(=C/C=C/CCCC(=O)O)C |
SMILES canonique |
CC(=CC=CCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)



![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)

![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)


